Molecular Weight and Size: C2 Linker is 5-12% Lighter than C4 and C6 Bisphosphoramidate Analogs
C2-Bis-phosphoramidic acid diethyl ester has a molecular weight of 332.27 g/mol . This is demonstrably lower than its immediate in-class analogs: the C4 linker Tetraethyl butane-1,4-diylbis(phosphoramidate) has a molecular weight of 360.32 g/mol, an increase of 8.4% , and the C6 linker C6-Bis-phosphoramidic acid diethyl ester has a molecular weight of 372.37 g/mol, an increase of 12.1% . As PROTACs inherently suffer from high molecular weight (typically 700-1100 g/mol), which can limit cellular permeability and oral bioavailability, the use of a lower molecular weight linker is a quantifiable advantage in minimizing the final degrader's size [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 332.27 |
| Comparator Or Baseline | C4: Tetraethyl butane-1,4-diylbis(phosphoramidate) = 360.32; C6: C6-Bis-phosphoramidic acid diethyl ester = 372.37 |
| Quantified Difference | C2 is 8.4% lower than C4 and 12.1% lower than C6 |
| Conditions | Calculated and reported values from vendor technical datasheets |
Why This Matters
A smaller linker directly contributes to a lower final PROTAC molecular weight, a critical factor for improving cell permeability and overall drug-like properties during lead optimization.
- [1] Troup, R.I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. View Source
